molecular formula CH6ClN B7799561 Monomethylammonium chloride

Monomethylammonium chloride

Cat. No.: B7799561
M. Wt: 67.52 g/mol
InChI Key: NQMRYBIKMRVZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethylammonium chloride (CH₆ClN; CAS 593-51-1), also known as methylamine hydrochloride, is a quaternary ammonium salt derived from methylamine and hydrochloric acid. With an average molecular mass of 67.516 g/mol, it is a white crystalline solid highly soluble in water and polar solvents . It is widely used in organic synthesis, pharmaceuticals, and as a precursor in materials science, particularly in the preparation of perovskite solar cells and coordination complexes (e.g., (CH₃NH₃)₄YbCl₇) . Its industrial applications include acting as a buffering agent and catalyst in polymer chemistry .

Properties

IUPAC Name

methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-89-5 (Parent)
Record name Methylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30873360
Record name Methylammonium chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-51-1
Record name Methylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylammonium chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Monomethylammonium chloride can be synthesized through the reaction of methylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where methylamine gas is bubbled through hydrochloric acid, resulting in the formation of this compound crystals. The reaction can be represented as follows:

CH3NH2+HClCH3NH3Cl\text{CH}_3\text{NH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{NH}_3\text{Cl} CH3​NH2​+HCl→CH3​NH3​Cl

Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield. The compound is then purified through recrystallization techniques to obtain high-quality this compound .

Chemical Reactions Analysis

Hygroscopic Interactions in Atmospheric Chemistry

MMACl plays a significant role in marine aerosol dynamics due to its hygroscopic properties. Studies using hygroscopicity tandem differential mobility analyzers (HTDMA) reveal:

Key interactions with inorganic salts

  • With (NH4)2SO4 : Mixed particles show smooth hygroscopic growth at high organic content (≥50% MMACl), while lower MMACl ratios trigger deliquescence at 75-80% RH .

  • With NaCl : Deliquescence occurs at all mass ratios, with particle shrinkage (4-7% diameter reduction) observed before phase transition due to structural compaction .

  • With Ca(NO3)2 : Maintains liquid-like behavior across 0-90% RH, indicating minimal phase disruption .

Growth Factor (GF) Comparison

Mixture CompositionMeasured GF (85% RH)ZSR Model PredictionDeviation
MMACl/(NH4)2SO4 (1:1)1.42 ± 0.031.38+2.9%
MMACl/NaCl (3:1)1.55 ± 0.021.61-3.7%
MMACl/Ca(NO3)2 (1:2)1.68 ± 0.041.72-2.3%

Data shows ZSR predictions align closely with measurements (±5%) when particles remain liquid . Particle morphology changes (shrinkage/swelling) correlate with chloride ion mobility and water adsorption kinetics.

Solvation Dynamics in Mixed Solvents

In THF-water systems (30-70% w/w), MMACl exhibits:

Non-ideal solution behavior

  • Negative excess molar volumes (Vᴱ = -45 to -239 cm³/mol) indicate strong ion-dipole interactions .

  • Jones-Dole viscosity B coefficients range +0.21 to +0.82, confirming structure-making capacity .

Temperature-dependent solvation

Temperature (°C)ΔsolvH (kJ/mol)ΔsolvS (J/mol·K)
25-62.4 ± 1.2-198 ± 5
45-58.1 ± 0.9-184 ± 4

Enthalpy-driven solvation dominates below 40°C, with entropy becoming significant at higher temperatures . These properties influence reaction kinetics in solvent-mediated processes.

The chemical behavior of MMACl demonstrates remarkable versatility across different systems, from atmospheric particulate interactions to advanced material synthesis. Its dual functionality as both a participating species and process modifier makes it valuable in applications requiring precise control over phase transitions and crystallization pathways.

Scientific Research Applications

Monomethylammonium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which monomethylammonium chloride exerts its effects involves its ability to form ionic bonds with other compounds. In the context of perovskite solar cells, it reduces the bandgap width and trap densities, thereby enhancing the photoelectric properties of the cells. The molecular targets and pathways involved include the interaction with lead iodide to form methylammonium lead iodide, a key component in perovskite solar cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares monomethylammonium chloride with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Melting Point
This compound CH₆ClN 67.52 Single methyl group, compact structure High in water, polar solvents ~230–235°C
Tetramethylammonium chloride C₄H₁₂ClN 109.60 Four methyl groups, symmetrical Highly water-soluble ~230°C
Methyltrioctylammonium chloride (TOMAC) C₂₅H₅₄ClN 404.17 Three octyl chains, lipophilic Soluble in organic solvents Not reported
Ethyltrimethylammonium chloride C₅H₁₃ClN 121.62 Ethyl + three methyl groups Water-soluble ~300°C
Phenethylammonium chloride C₈H₁₂ClN 157.64 Aromatic phenethyl group Moderate in water ~180–185°C
Hydroxylammonium chloride NH₃OHCl 69.49 Hydroxylamine-derived, reactive High in water ~151°C

Key Observations :

  • Size and Solubility: this compound’s small size enhances water solubility compared to bulky analogues like TOMAC, which is lipid-soluble due to long alkyl chains .
  • Symmetry vs. Reactivity : Tetramethylammonium chloride’s symmetry reduces reactivity, making it suitable for electrochemical applications, whereas hydroxylammonium chloride’s hydroxyl group increases redox activity .

Research Findings and Case Studies

  • Crystal Engineering: this compound forms ordered structures in coordination complexes, such as (CH₃NH₃)₄YbCl₇, which exhibit unique magnetic properties due to Yb³⁺ ions .
  • Catalytic Efficiency : TOMAC outperforms smaller ammonium salts in phase-transfer catalysis for alkylation reactions, attributed to its lipophilic character .
  • Biochemical Applications: (2-Aminoethyl)trimethylammonium chloride () serves as a precursor for betaine analogs in enzyme studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monomethylammonium chloride
Reactant of Route 2
Monomethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.